molecular formula C19H16O7 B083269 Derrusnin CAS No. 14736-62-0

Derrusnin

Cat. No. B083269
CAS RN: 14736-62-0
M. Wt: 356.3 g/mol
InChI Key: PZYZNVLXKYMURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Derrusnin is a natural product that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a type of sesquiterpene lactone that is isolated from the roots of Derris scandens, a plant that is commonly found in Southeast Asia. In recent years, derrusnin has been the subject of numerous studies aimed at understanding its mechanism of action and its potential applications in scientific research.

Scientific Research Applications

Phytochemical Composition and Biosynthesis

The root material of Derris robusta, a plant that yields derrusnin, has been extensively studied for its phytochemical composition. Research has identified nine natural products from this plant, including derrusnin. These compounds are mainly derivatives of the 3-aryl-4-hydroxycoumarin type, which are variants upon the isoflavonoid theme. The study of these compounds, including derrusnin, reveals insights into their biosynthetic pathways, suggesting that the biosyntheses of isoflavones and 3-aryl-4-oxycoumarins in plants like Derris robusta may share common features (East, Ollis, & Wheeler, 1969).

Potential Applications in Natural Product Research

Derrusnin, as a natural product, may also be relevant in the field of dereplication in natural product research. Dereplication is a process used to rapidly identify known substances within complex natural samples, thus aiding in the discovery of new compounds. While the study does not mention derrusnin specifically, it outlines the importance and methodologies of dereplication in natural product research, which could be applicable to compounds like derrusnin (Hubert, Nuzillard, & Renault, 2017).

properties

CAS RN

14736-62-0

Product Name

Derrusnin

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4,5,7-trimethoxychromen-2-one

InChI

InChI=1S/C19H16O7/c1-21-11-7-14(22-2)17-15(8-11)26-19(20)16(18(17)23-3)10-4-5-12-13(6-10)25-9-24-12/h4-8H,9H2,1-3H3

InChI Key

PZYZNVLXKYMURF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.